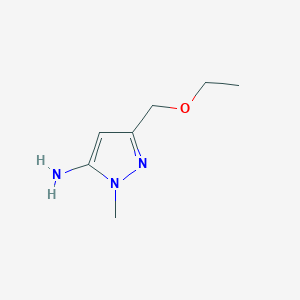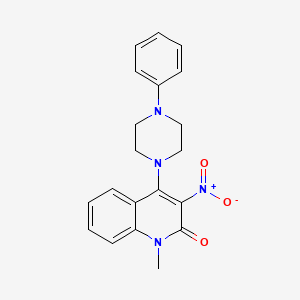
1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a highly potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
- Inhibition of Type III Secretion : This compound has shown promise as an inhibitor of type III secretion (T3S) in Gram-negative pathogens, such as Yersinia pseudotuberculosis and Chlamydia trachomatis (Enquist et al., 2012).
Antimalarial Activity
- Quantitative Structure-Activity Relationships (QSAR) : In a study exploring the antimalarial potency against Plasmodium berghei, a correlation was found between antimalarial potency and the size and electron donation of phenyl ring substituents in related compounds (Werbel et al., 1986).
Chemosensors
- Sensing of Cyanide in Aqueous Solution : A chemosensor based on a similar structure was developed for highly selective sensing of cyanide, showing a unique response in aqueous solutions (Na et al., 2014).
Synthesis Methods
- Improved Synthesis of Quinolin-2(1H)-one : An efficient method for synthesizing 3-amino-1H-quinolin-2-one was reported, which is a closely related compound (Juárez-Gordiano et al., 2002).
Nitration Studies
- Nitration of Pyrazolo[4,3-b]quinolinones : Research on the nitration of related compounds revealed that the number and site of nitro group incorporation depend on various factors, including the nature of the attacking agent and reaction conditions (Manaev et al., 1985).
Antihypertensive Agents
- Alpha 1-Adrenoceptor Antagonists : Studies on related compounds as alpha 1-adrenoceptor antagonists indicated their potential as antihypertensive agents, with some compounds showing high binding affinity (Chern et al., 1993).
Anti-Inflammatory Properties
- H4 Receptor-Ligands : A study on compounds with a similar structure found that they could act as potent H4 receptor ligands with significant anti-inflammatory properties in vivo (Smits et al., 2008).
Anticancer Activity
- Heterocyclic Substituents in Anticancer Activity : Research comparing anticancer activity in compounds with varying heterocyclic substituents found that certain derivatives demonstrated high levels of anticancer activity (Konovalenko et al., 2022).
Metal Detection Chemosensors
- Selective Detection of Metal Ions : Two chemosensors based on 8-aminoquinoline were developed for selective sensing of Zn2+ and Al3+ ions, indicating potential for biological applications (Ghorai et al., 2020).
A3 Adenosine Receptor Antagonists
- Human A3 Adenosine Receptor Antagonists : A structural investigation on 4-amido-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, related to the compound , showed potential as human A3 adenosine receptor antagonists (Lenzi et al., 2006).
Anti-Leukemic Activity
- Synthesis and Anti-Leukemic Activity : A compound with a similar structure showed cytotoxic potential against several human leukemia cell lines (Guillon et al., 2020).
Topoisomerase I Inhibitors
- Potential Topoisomerase I Inhibitors : New series of quinolone derivatives, similar in structure, were synthesized as potential Topoisomerase I inhibitors, showing inhibitory activity in vitro and in vivo (Ge et al., 2016).
Crystal Structure Analysis
- Structural Evaluation of Derivatives : A study on mono hydrates of related compounds provided insights into the crystal structure and theoretical understanding of these molecules (Ferreira et al., 2013).
Novel Synthesis Methods
- One-Pot Synthesis of 3-Nitroquinolin-2(1H)-one : A new one-pot synthesis method for 3-nitroquinolin-2(1H)-ones was developed, offering an improvement to classical Friedlander reaction (Chen et al., 2017).
Psychopharmacological Activity
- Design and Psychopharmacological Activity : A study on derivatives for their antidepressant activity found that certain compounds showed potent activity (de Abreu et al., 2019).
Substituted Quinolines
- Synthesis of Substituted Quinolines : Research explored the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines, providing insights into their chemical properties and potential applications (Abass, 2000).
Heterocycle Transformations
- Heterocycle-Heterocycle Transformations : Studies showed transformations from 2-nitrophenyl substituted isoxazoles to quinolin-4(1H)-ones, indicating the versatility of these transformations (Coffman et al., 2013).
Psycho- and Neurotropic Profiling
- In Vivo Psycho- and Neurotropic Properties : Novel derivatives were studied for their psycho- and neurotropic properties, finding compounds with sedative, anti-anxiety, anti-amnesic, and antihypoxic effects (Podolsky et al., 2017).
Eigenschaften
IUPAC Name |
1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-21-17-10-6-5-9-16(17)18(19(20(21)25)24(26)27)23-13-11-22(12-14-23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYUXOZIOMNQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

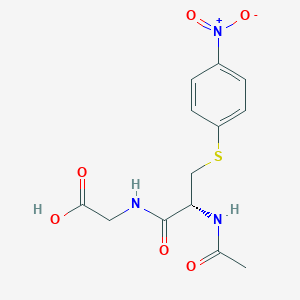
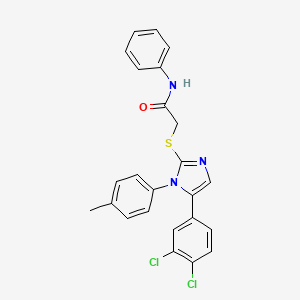
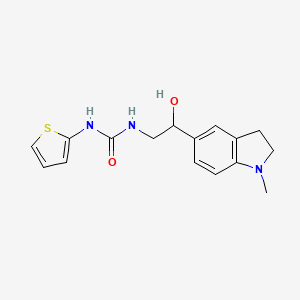
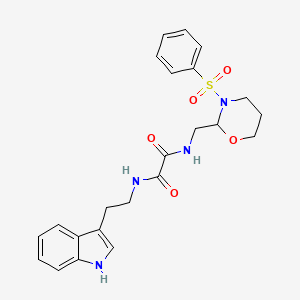
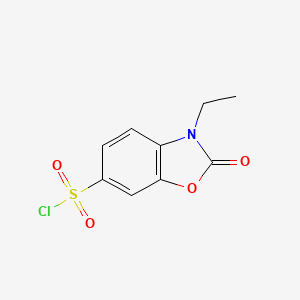
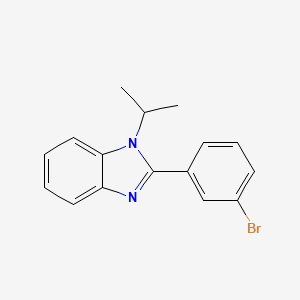
![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)
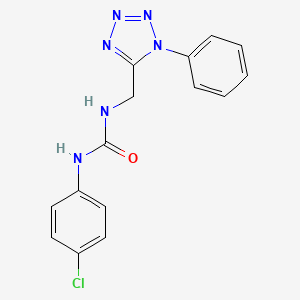

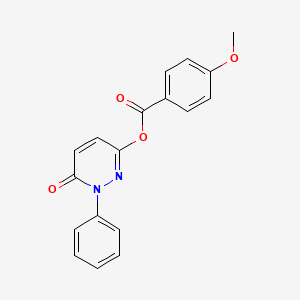

![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)
